6-[(4-chlorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
The compound 6-[(4-chlorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a dioxinoquinolinone derivative characterized by a quinoline core fused with a 1,4-dioxane ring. Key structural features include:
- Position 6: A 4-chlorophenylmethyl group, contributing steric bulk and electron-withdrawing effects due to the chlorine atom.
- Position 8: A 4-methoxybenzoyl substituent, introducing a methoxy group that enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO5/c1-31-19-8-4-17(5-9-19)25(29)21-15-28(14-16-2-6-18(27)7-3-16)22-13-24-23(32-10-11-33-24)12-20(22)26(21)30/h2-9,12-13,15H,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDHMASAWYVTLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces.
Biochemical Pathways
Without knowledge of the specific targets of CCG-29696, it’s challenging to summarize the affected biochemical pathways. Compounds with similar structures have been shown to interact with various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on factors such as protein binding, metabolic stability, and renal clearance.
Action Environment
The action, efficacy, and stability of CCG-29696 can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and cellular environment. For instance, the compound’s stability could be affected by pH and temperature, while its efficacy could be influenced by the presence of other molecules that compete for the same targets.
Biological Activity
- Molecular Formula : C25H21ClN2O3
- Molecular Weight : 448.90 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from its structure.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some studies suggest that it exhibits:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This is likely due to its ability to interfere with specific signaling pathways involved in cancer progression.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial properties against a range of pathogens. The presence of the chlorophenyl and methoxybenzoyl groups may enhance its interaction with microbial membranes.
Case Studies
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Anticancer Studies :
- A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Another research focused on its effects on lung cancer cells (A549), where it was found to induce apoptosis through the activation of caspase pathways.
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Antimicrobial Activity :
- In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting potential as a lead compound for antibiotic development.
Data Table: Summary of Biological Activities
Research Findings
Recent research indicates that the structural features of this compound contribute significantly to its biological efficacy. The presence of halogenated phenyl groups enhances lipophilicity, which may facilitate cellular uptake and subsequent biological activity. Furthermore, modifications on the benzoyl moiety have been linked to increased potency against specific cancer types.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Notes on Structural and Functional Differences:
- Chlorine vs. Fluorine : The 4-chlorophenylmethyl group in the target compound confers greater electron-withdrawing effects and lipophilicity compared to the 4-fluorophenylmethyl analog . This may enhance membrane permeability but reduce metabolic stability.
- Methoxy vs.
- Substitution Position : The compound in demonstrates that chlorine placement at position 9 (vs. 6) significantly alters the molecule’s conformational flexibility and binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
